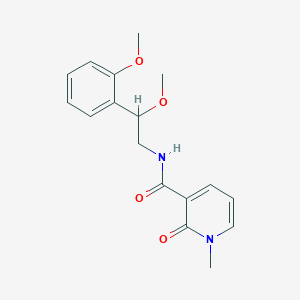

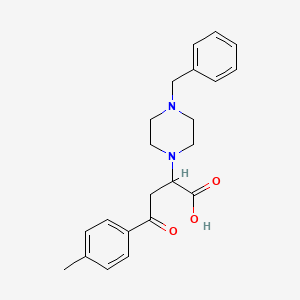

![molecular formula C7H9N5O2 B2986489 3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 67304-67-0](/img/structure/B2986489.png)

3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to possess various pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . The general procedure involves the reaction of aromatic aldehydes, guanidine, and pyrazolone derivatives .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines has been confirmed using various spectroscopic methods . The structure includes a 6-substituted amino moiety .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions. For instance, they can react with different electrophilic and nucleophilic reagents . The reaction mechanism has been illustrated using Density Functional Theory (DFT) .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be inferred from their molecular structure .Applications De Recherche Scientifique

Novel Synthetic Routes and Catalyst Development

Researchers have developed innovative synthetic routes and catalysts to create derivatives of pyrazolo[3,4-d]pyrimidine, which include the use of ionic liquids, microwave irradiation, and solvent-free conditions to enhance the efficiency and yield of these compounds. These methods provide a foundation for the exploration of this compound in various scientific and medicinal applications due to their efficiency and environmental friendliness (Rahmani et al., 2018).

Advanced Compound Synthesis

There has been a focus on creating pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives through intramolecular N-N bond coupling and oxidative coupling, showcasing the compound's versatility and potential as a precursor for more complex molecules with potential biological or chemical utility (Monguchi et al., 2009).

Biological Activity Exploration

The antimicrobial and anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been studied, indicating that these compounds may have significant biological activities. This suggests potential applications in developing new therapeutic agents based on their structure-activity relationship (Zaki et al., 2016).

Green Synthesis Approaches

Efforts to synthesize pyrazolo[3,4-d]pyrimidine derivatives through green chemistry approaches, such as water-mediated reactions without the need for catalysts, highlight the ongoing shift towards more sustainable and environmentally friendly chemical syntheses. These methods not only provide a pathway for creating these compounds but also align with broader sustainability goals in chemical research (Dai et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-11-5-3(4(8)9-10-5)6(13)12(2)7(11)14/h1-2H3,(H3,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOGCXGDFZVKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NNC(=C2C(=O)N(C1=O)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

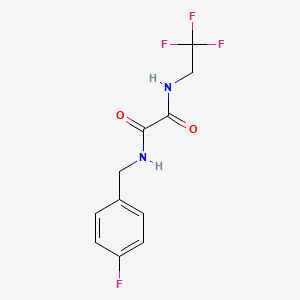

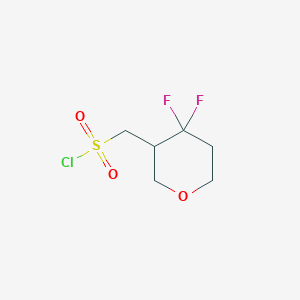

![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)

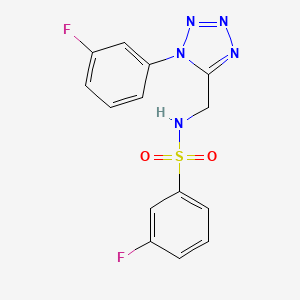

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)

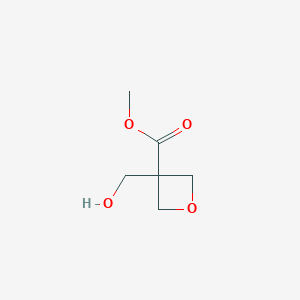

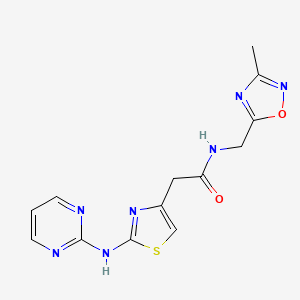

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)

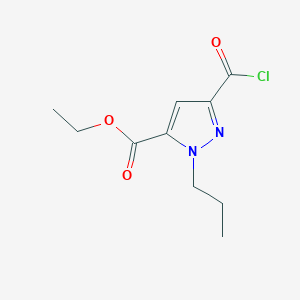

![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)